4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Description
Chemical Identity: 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 479070-71-8) is a bicyclic ketone with a molecular formula of C₁₁H₁₁ClO. Its structure comprises an indanone backbone substituted with a chlorine atom at position 4 and two methyl groups at position 3, forming a fused cyclohexenone ring . The IUPAC name and stereochemical details are confirmed via InChI key BOYYNLGELBTMFL-UHFFFAOYSA-N, indicating its planar aromatic system and non-chiral centers .
The compound is marketed for research purposes with ≥95% purity, reflecting its utility as a precursor in pharmaceuticals and materials science .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYNLGELBTMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. One common method includes the reaction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in suitable solvents.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 4-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 4-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one or 4-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related dihydroindenones is presented below:
Key Comparative Insights
Chlorine position: 4-Chloro substitution (target compound) vs. 5-chloro () alters electronic distribution, impacting solubility and dipole moments.
Biological Activity: Chalcone-derived dihydroindenones (e.g., compound 7x in ) exhibit potent anti-inflammatory effects (IC₅₀ ~5 µM in macrophages), whereas the target compound’s pharmacological profile remains underexplored .
Synthetic Accessibility :
- The target compound’s synthesis is likely more complex than 5-chloro-2,3-dihydro-1H-inden-1-one due to the steric demands of 3,3-dimethyl groups, which could lower yields compared to the 50.6% reported for the latter .
Safety and Handling :
- 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 245653-50-3) requires stringent safety protocols (e.g., inhalation precautions), suggesting that methyl and chloro substituent positions influence toxicity profiles .
Physicochemical Properties
- Polarity : The ketone group in all analogues contributes to moderate polarity, but hydroxyl or methoxy substituents (e.g., ) increase hydrophilicity .
- Thermal Stability: Methyl groups in the target compound may enhance thermal stability compared to unchlorinated indenones, as seen in analogous spiro compounds .
Biological Activity
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 479070-71-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.
- Molecular Formula : C11H11ClO
- Molecular Weight : 194.66 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Antimicrobial Activity
Recent studies have indicated that 4-chloro derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, showcasing Minimum Inhibitory Concentration (MIC) values that suggest potent antibacterial effects.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 4-Chloro derivative | Staphylococcus aureus | 0.0039 |
| 4-Chloro derivative | Escherichia coli | 0.025 |
These findings suggest that compounds with the chloro group can enhance antibacterial activity, potentially through mechanisms involving cell wall disruption or inhibition of protein synthesis .
Anticancer Activity
The anticancer potential of 4-chloro derivatives has been explored in various in vitro studies. Notably, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.
A study on related compounds demonstrated:
- Cell Line : MDA-MB-231 (breast cancer)
- Concentration : 10 μM led to a significant increase in caspase activity (1.33–1.57 times), indicating apoptosis induction.
This suggests that the compound may serve as a potential lead for developing new anticancer agents targeting specific pathways involved in cell cycle regulation and apoptosis .
Study on Synthesis and Evaluation
A comprehensive study synthesized various derivatives of 4-chloro compounds and evaluated their biological activities. The results indicated that modifications to the molecular structure could enhance their effectiveness against specific cancer types and bacterial infections.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the interaction of 4-chloro derivatives with biological targets. These studies provide insights into how structural features influence binding affinity and biological activity.
Q & A
Q. Table 1. Key Spectroscopic Signatures
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
